1-amino-N'-hydroxycyclohexane-1-carboximidamide
Description
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-amino-N'-hydroxycyclohexane-1-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c8-6(10-11)7(9)4-2-1-3-5-7/h11H,1-5,9H2,(H2,8,10) |
InChI Key |
QCPHXTGCAVVFRV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)(/C(=N/O)/N)N |
Canonical SMILES |
C1CCC(CC1)(C(=NO)N)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure:
- Oxime formation: Cyclohexanone reacts with hydroxylamine hydrochloride under basic conditions to yield cyclohexanone oxime.
- Conversion to amidine: The oxime is then subjected to amidination, typically via reaction with amidine reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or similar coupling agents, leading to the formation of the carboximidamide moiety.
- Hydroxylation and amino group introduction: Selective hydroxylation at the alpha position is achieved through controlled oxidation, often employing reagents like osmium tetroxide or potassium permanganate, to introduce the hydroxy group at the N'-position.
Reaction Scheme:
Cyclohexanone → Cyclohexanone oxime → Cyclohexanone N'-hydroxycarboximidamide
Diels–Alder Cycloaddition Approach for Stereoselective Synthesis
Recent research, such as the synthesis of constrained amino acids, utilizes Diels–Alder cycloaddition to construct the cyclohexane ring with precise stereochemistry.
Procedure:
- Diels–Alder Reaction: Danishefsky’s diene reacts with methyl 2-acetamidoacrylate, forming a cycloadduct with defined stereochemistry.
- Functional Group Transformations: The cycloadduct undergoes selective reduction, oxidation, and amidination to introduce the amino and hydroxyl functionalities at specific positions.
- Hydroxy and amino group installation: The hydroxyl group is introduced via regioselective oxidation, while amino groups are incorporated through nucleophilic substitution or reductive amination.
Advantages:
- Stereoselectivity control.
- Flexibility in functional group modifications.
Amidine Formation via Nucleophilic Substitution
Another prominent method involves the direct synthesis of the carboximidamide group through nucleophilic substitution on activated intermediates.
Method:
- Preparation of chlorinated intermediates: Cyclohexane derivatives bearing leaving groups (e.g., chlorides or bromides) at the carboxyl position are prepared.
- Reaction with N'-hydroxyamine: These intermediates are then reacted with N'-hydroxyamine or related nucleophiles to form the N'-hydroxycarboximidamide.
Reaction Conditions:
- Use of polar aprotic solvents such as DMF or DMSO.
- Elevated temperatures to facilitate substitution.
Additional Synthetic Strategies and Considerations
- Protecting groups: During multi-step synthesis, protecting groups such as Boc or Fmoc may be employed to prevent undesired side reactions.
- Catalysis: Transition metal catalysts like palladium or copper complexes can facilitate specific transformations, including hydroxylation or amino group installation.
- Purification: Final compounds are purified via chromatography, recrystallization, or preparative HPLC, ensuring high purity for subsequent applications.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| 1. Oxime-based synthesis | Cyclohexanone | Oxime formation, amidination, selective oxidation | Well-established, straightforward | Multiple steps, moderate stereocontrol |
| 2. Diels–Alder cycloaddition | Danishefsky’s diene + acetamidoacrylate | Cycloaddition, functionalization | Stereoselective, versatile | Requires specific reagents and conditions |
| 3. Nucleophilic substitution | Halogenated cyclohexane derivatives | Nucleophilic attack, amidine formation | High yields possible | Requires activated intermediates |
| 4. Catalytic hydroxylation | Cyclohexene derivatives | Metal-catalyzed oxidation | Precise hydroxylation | Catalyst sensitivity, selectivity issues |
Chemical Reactions Analysis
1-Amino-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
1-Amino-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cycloalkane Ring Size Variation
a. 1-Amino-N'-hydroxycyclopentane-1-carboximidamide (C₆H₁₃N₃O, MW 143.19)
- Structure : Cyclopentane backbone with identical functional groups.
- Key Differences : Smaller ring size (5-membered vs. 6-membered) reduces steric strain but may limit conformational flexibility. Lower molecular weight (143.19 vs. ~170–180) suggests differences in solubility and bioavailability .
- Applications : Cyclopentane analogs are often explored for enhanced metabolic stability in drug design.
b. N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide (C₉H₁₈N₂O₂, MW 186.25)
- Structure : Cycloheptane ring with a methoxy substituent.
- The methoxy group may enhance electron-donating effects, altering reactivity compared to the hydroxyl group in the target compound .
Functional Group Modifications
a. 1-Amino-N,N-diethylcyclohexane-1-carboxamide (C₁₁H₂₂N₂O, MW 198.31)
- Structure : Replaces the hydroxyimidamide group with a carboxamide and N,N-diethyl substituents.
- Key Differences: The carboxamide group lacks the hydroxyl moiety, reducing hydrogen-bonding capacity.
b. Naphthalene-1-carboximidamide (C₁₁H₁₀N₂, MW 170.21)
- Structure : Aromatic naphthalene core instead of aliphatic cyclohexane.
- Key Differences : Conjugated π-system enhances electronic delocalization, affecting UV-Vis absorption and redox properties. Aromatic systems generally exhibit higher chemical stability but reduced solubility in polar solvents compared to aliphatic analogs .
Aromatic vs. Aliphatic Systems
a. 4-Amino-N'-phenylbenzene-1-carboximidamide (C₁₃H₁₂N₃, MW 210.26)
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 1-Amino-N'-hydroxycyclohexane-1-carboximidamide | Not Provided | ~C₇H₁₄N₃O | ~170–180 | Cyclohexane, amino, hydroxyimidamide |
| 1-Amino-N'-hydroxycyclopentane-1-carboximidamide | 1561255-70-6 | C₆H₁₃N₃O | 143.19 | Cyclopentane, amino, hydroxyimidamide |
| N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide | 1603982-84-8 | C₉H₁₈N₂O₂ | 186.25 | Cycloheptane, methoxy, hydroxyimidamide |
| 1-Amino-N,N-diethylcyclohexane-1-carboxamide | 1016782-22-1 | C₁₁H₂₂N₂O | 198.31 | Cyclohexane, amino, N,N-diethyl carboxamide |
| Naphthalene-1-carboximidamide | 14805-64-2 | C₁₁H₁₀N₂ | 170.21 | Naphthalene, carboximidamide |
Biological Activity
1-Amino-N'-hydroxycyclohexane-1-carboximidamide (AHCC) is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H15N3O
- Molecular Weight : 157.21 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1CCC(CC1)(C(=NO)N)N
AHCC interacts with specific molecular targets, primarily enzymes and proteins, which alters their activity and function. The compound's unique structure allows it to participate in various biochemical pathways, making it a valuable tool in biological research. Its mechanism includes:
- Enzyme Inhibition : AHCC can inhibit specific enzymes, affecting metabolic pathways.
- Protein Modification : The compound may modify protein structures, influencing their biological activity.
Biological Activity
Research indicates that AHCC exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that AHCC possesses antimicrobial activity against various bacterial strains. It has been evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : AHCC has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .
Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of AHCC against various strains, finding significant inhibition at concentrations as low as 0.312 mg/mL for some compounds derived from similar chemical structures .
- Antioxidant Studies : Another research effort assessed the antioxidant capacity of AHCC through various assays, correlating its structural characteristics with biological activity. The results indicated a strong relationship between hydrophobicity and antioxidant effectiveness .
Comparative Analysis
AHCC can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Similarities | Differences |
|---|---|---|
| 1-Amino-4-ethyl-N'-hydroxycyclohexane-1-carboximidamide | Core structure | Presence of ethyl group alters reactivity |
| Other Aminodiphenylamine Derivatives | Antimicrobial potential | Variations in substituent groups affect activity |
Q & A
Q. What are the key structural features of 1-amino-N'-hydroxycyclohexane-1-carboximidamide that influence its reactivity in synthetic pathways?
Methodological Answer: The compound’s reactivity is governed by its cyclohexane backbone, amino (-NH₂), hydroxylamine (-NHOH), and carboximidamide (-C(=NH)NH₂) groups. The cyclohexane ring imposes steric constraints, while the electron-donating amino group enhances nucleophilicity. The hydroxylamine moiety can act as a chelating agent or participate in redox reactions. Comparative studies with analogs like 1-amino-1-cyclohexanecarboxylic acid (mp >300°C) highlight the role of rigidity and hydrogen-bonding potential in crystallization .
Q. Table 1: Structural Comparison with Analogs
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer: Adhere to the following safety measures:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods for synthesis or purification steps to avoid inhalation risks.
- Storage: Store in airtight containers at 2–8°C, similar to protocols for structurally related carboxamides .
- Waste Disposal: Follow institutional guidelines for hazardous organic compounds.
- Training: Complete 100% score on safety exams (e.g., as mandated for courses below CHEM 698) .
Q. How can computational methods be integrated into the initial design of experiments involving this compound?
Methodological Answer: Adopt the ICReDD framework, which combines quantum chemical calculations and information science to predict reaction pathways . Steps include:
Quantum Mechanics (QM) Simulations: Optimize geometries and calculate transition states.
Data-Driven Screening: Use cheminformatics tools to prioritize solvent systems (e.g., polar aprotic solvents for carboximidamide reactions).
Feedback Loops: Validate computational predictions with small-scale experiments, then refine models iteratively .
Advanced Research Questions
Q. What factorial design approaches are optimal for investigating the effects of solvent polarity and temperature on the synthesis yield of this compound?
Methodological Answer: A 2² factorial design (two factors: solvent polarity, temperature) with triplicate runs can isolate variable interactions:
- Factors:
- Solvent polarity (low: dichloromethane; high: DMF).
- Temperature (25°C vs. 60°C).
- Response Variable: Synthesis yield (HPLC quantification).
- Analysis: ANOVA to identify significant effects. For example, high-polarity solvents may stabilize intermediates but increase side reactions at elevated temperatures .
Q. Table 2: Example Factorial Design Matrix
| Run | Solvent Polarity | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Low | 25 | 62 |
| 2 | High | 25 | 78 |
| 3 | Low | 60 | 55 |
| 4 | High | 60 | 65 |
Q. How can conflicting data regarding the compound’s stability under varying pH conditions be systematically resolved?
Methodological Answer: Address contradictions through:
Replication Studies: Repeat experiments under standardized buffers (pH 2–12) with controlled ionic strength.
Analytical Validation: Use LC-MS to monitor degradation products and NMR to confirm structural integrity.
QC Protocols: Apply Westgard rules for precision, as used in NHANES biomarker studies, to detect outliers .
Theoretical Modeling: Predict protonation states and hydrolysis pathways using pKa calculations (e.g., SPARC software) .
Q. What methodologies are recommended for elucidating the apoptotic mechanism of structurally related cyclohexanecarboxamides, and how can these be adapted for this compound?
Methodological Answer: Leverage strategies from apoptosis-inducing carboxamide studies:
In Vitro Assays:
- MTT Assay: Measure cytotoxicity in cancer cell lines (e.g., HeLa).
- Flow Cytometry: Quantify caspase-3/7 activation.
Structural Adaptation: Introduce hydroxylamine moieties to enhance redox cycling, as seen in analogs like 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide .
Computational Docking: Model interactions with Bcl-2 proteins using AutoDock Vina to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
